molecular formula C6H8F2O B2836979 (1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane CAS No. 2253630-01-0

(1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane

Cat. No.: B2836979
CAS No.: 2253630-01-0
M. Wt: 134.126
InChI Key: OSKDANUBQCCDRI-WHFBIAKZSA-N
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Description

(1S,6S)-2,2-Difluoro-7-oxabicyclo[410]heptane is a bicyclic compound characterized by the presence of two fluorine atoms and an oxygen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6S)-2,2-Difluoro-7-oxabicyclo[410]heptane typically involves difluoromethylation reactionsThe reaction conditions often require the presence of a base and a suitable solvent to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to enhance efficiency and selectivity. The use of metal-based catalysts, such as palladium or nickel complexes, is common in these processes to achieve the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include difluorinated alcohols, oxides, and substituted derivatives, depending on the type of reaction and reagents used .

Scientific Research Applications

(1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved often include the formation of stable intermediates that facilitate subsequent chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-1,3-dioxolane: Similar in structure but lacks the bicyclic framework.

    2,2-Difluorocyclopropane: Shares the difluoromethyl group but has a different ring structure.

    2,2-Difluoro-1,3-dioxane: Contains an oxygen atom in a different ring system.

Uniqueness

(1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. The presence of both fluorine and oxygen atoms within the bicyclic framework enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

(1S,6S)-2,2-difluoro-7-oxabicyclo[4.1.0]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O/c7-6(8)3-1-2-4-5(6)9-4/h4-5H,1-3H2/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKDANUBQCCDRI-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(O2)C(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@H](O2)C(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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